7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of various functional groups. Common synthetic routes include:
Formation of the Chromen-4-one Core: This step involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at position 7 can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Methoxyphenoxy Group: This step involves the etherification of the chromen-4-one core with 4-methoxyphenol under suitable conditions.
Introduction of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via nucleophilic substitution reactions using morpholine and formaldehyde.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromen-4-one core can be reduced to the corresponding chromanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The morpholinomethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Chromanols.
Substitution Products: Amino or thiol derivatives.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the morpholinomethyl group, which may affect its biological activity and chemical properties.
7-hydroxy-3-(4-methoxyphenoxy)-8-(methyl)-2-(trifluoromethyl)-4H-chromen-4-one: Contains a methyl group instead of the morpholinomethyl group, which may result in different biological activities.
7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-4H-chromen-4-one: Lacks the trifluoromethyl group, which may influence its chemical reactivity and biological effects.
Uniqueness
The presence of the trifluoromethyl group, morpholinomethyl group, and methoxyphenoxy group in 7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO6/c1-29-13-2-4-14(5-3-13)31-20-18(28)15-6-7-17(27)16(12-26-8-10-30-11-9-26)19(15)32-21(20)22(23,24)25/h2-7,27H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZPPYIFSVHUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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